molecular formula C10H10F3NO3 B1608964 (2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid CAS No. 959575-01-0

(2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B1608964
CAS No.: 959575-01-0
M. Wt: 249.19 g/mol
InChI Key: YIGYZBFRVLGTOV-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a trifluoromethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid typically involves multi-step organic synthesis. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the compound. The synthetic route often starts with the preparation of the appropriate chiral intermediates, followed by the introduction of the trifluoromethyl group through nucleophilic substitution or other suitable reactions. The final steps usually involve the formation of the amino acid moiety under controlled conditions to maintain the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to modify the hydroxyl group, potentially converting it into a carbonyl group.

    Reduction: Reduction reactions can be employed to alter the amino group or other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like trifluoromethyl anion sources for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the stability of the chiral centers.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

(2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The hydroxyl and amino groups also play crucial roles in forming hydrogen bonds and other interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-3-Amino-2-hydroxy-3-phenylpropanoic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    (2S,3S)-3-Amino-2-hydroxy-3-(4-fluorophenyl)propanoic acid: Contains a fluorine atom instead of a trifluoromethyl group, leading to variations in reactivity and binding affinity.

Uniqueness

The presence of the trifluoromethyl group in (2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2S,3S)-3-amino-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)6-4-2-1-3-5(6)7(14)8(15)9(16)17/h1-4,7-8,15H,14H2,(H,16,17)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGYZBFRVLGTOV-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(C(=O)O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H]([C@@H](C(=O)O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376152
Record name (2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959575-01-0
Record name (2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid
Reactant of Route 2
(2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
(2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid
Reactant of Route 4
(2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid
Reactant of Route 5
(2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid
Reactant of Route 6
(2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.